2,3-dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline
Description
2,3-Dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound featuring a fused indole and quinoxaline core. The molecule is substituted with methoxy groups at the 2- and 3-positions and a branched 3-methylbutyl chain at the 6-position. This structural configuration enhances its electronic and steric properties, making it a candidate for diverse applications, including anticancer therapeutics and optoelectronic materials . The synthesis typically involves Pd-catalyzed Suzuki coupling and annulation reactions, yielding derivatives with tunable substituents .
Properties
Molecular Formula |
C21H23N3O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2,3-dimethoxy-6-(3-methylbutyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C21H23N3O2/c1-13(2)9-10-24-17-8-6-5-7-14(17)20-21(24)23-16-12-19(26-4)18(25-3)11-15(16)22-20/h5-8,11-13H,9-10H2,1-4H3 |
InChI Key |
UKUYQOWCJVWWRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method starts with the condensation of 2,3-diamino benzoate with oxalic acid monohydrate to form a quinoxaline intermediate. This intermediate undergoes further functionalization through various reactions, including chlorination, hydrolysis, and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline diones, while substitution reactions can introduce various functional groups onto the quinoxaline ring .
Scientific Research Applications
2,3-Dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
*Estimated values based on analogous structures in .
Key Insights:
- Methoxy groups at 2- and 3-positions likely elevate HOMO levels compared to methyl or sulfur substituents, improving charge transport in optoelectronic applications .
Key Insights:
- The 2,3-dimethoxy configuration may improve DNA binding affinity compared to nonpolar substituents (e.g., methyl) .
- The 3-methylbutyl chain could enhance pharmacokinetic properties, as seen in lipophilic analogs like 6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline (logP = 4.12) .
Key Insights:
- Methoxy groups are efficiently introduced via Pd-catalyzed reactions, but steric bulk from the 3-methylbutyl chain may slightly reduce yields compared to smaller substituents .
Biological Activity
2,3-Dimethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound features an indole core fused with a quinoxaline moiety. This structural configuration is believed to contribute to its biological activities, particularly in modulating various signaling pathways.
Anticancer Activity
Research has indicated that derivatives of indoloquinoxaline compounds exhibit potent anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. These effects are often mediated by the modulation of key signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways.
- Case Study : A study published in Cancer Letters demonstrated that a related compound significantly reduced the proliferation of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis through caspase activation .
Antimicrobial Properties
Indoloquinoxaline derivatives have also been investigated for their antimicrobial activity. The compound has shown efficacy against a range of bacterial strains, including antibiotic-resistant variants.
- Research Findings : In a study focusing on the antimicrobial effects of quinoxaline derivatives, it was found that certain analogs exhibited selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, which are known for their resistance to conventional antibiotics .
Neuroprotective Effects
The neuroprotective potential of indoloquinoxaline compounds is another area of interest. These compounds may exert antioxidant effects that protect neuronal cells from oxidative stress.
- Mechanism : The antioxidant properties are thought to arise from the ability of the compound to scavenge free radicals and reduce lipid peroxidation, thereby preserving cellular integrity .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It can affect various intracellular signaling pathways that regulate cell growth and apoptosis.
- Antioxidant Activity : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
